
N-Fmoc-S-benzyl-L-cysteine
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Overview
Description
N-Fmoc-S-benzyl-L-cysteine is a derivative of the amino acid cysteine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the thiol group is protected by a benzyl group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-S-benzyl-L-cysteine can be synthesized through a multi-step process involving the protection of the amino and thiol groups of cysteine. The typical synthetic route involves:
Protection of the amino group: The amino group of cysteine is protected using the Fmoc group, typically through a reaction with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the thiol group: The thiol group is protected by benzylation, usually achieved by reacting the cysteine derivative with benzyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-S-benzyl-L-cysteine undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using piperidine or other bases, and removal of the benzyl group through hydrogenation or other reductive methods.
Substitution reactions: The thiol group can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Benzyl deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Fmoc deprotection: Yields free amino group derivatives.
Benzyl deprotection: Yields free thiol group derivatives.
Scientific Research Applications
N-Fmoc-S-benzyl-L-cysteine is a key amino acid derivative widely utilized in research, particularly in peptide synthesis, drug discovery, bioconjugation, protein engineering, and chemical biology . It enhances stability and yield in various applications .
Applications
Peptide Synthesis
this compound serves as a fundamental building block in peptide synthesis, enabling researchers to create complex structures for drug development and biological studies . The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a benzyl group attached to the sulfur atom is a characteristic of this cysteine derivative. In solid-phase peptide synthesis (SPPS), the compound protects the thiol group of cysteine, which prevents unwanted side reactions during synthesis. The easy removal of the Fmoc group under basic conditions, typically using piperidine, allows efficient deprotection without affecting other functional groups. This is particularly valuable when synthesizing complex peptide structures requiring precise control over functional group protection and reactivity. Fmoc SPPS is the method of choice for peptide synthesis today because very-high-quality Fmoc building blocks are available at low cost .
Drug Discovery
The unique properties of this compound make it valuable in the pharmaceutical industry, especially for developing new therapeutics for specific diseases, including cancer and infectious diseases .
Bioconjugation
In bioconjugation processes, this compound helps attach drugs or imaging agents to biomolecules, enhancing their efficacy and specificity .
Protein Engineering
This compound aids in modifying proteins to study their functions or improve their stability, which is crucial in biotechnology and research applications .
Research in Chemical Biology
this compound is employed in various chemical biology applications, helping scientists explore cellular mechanisms and develop new diagnostic tools .
Biological Activities
The biological activities associated with this compound primarily stem from its application in synthesizing peptides that interact with various biological systems. Key activities include:
- Antioxidant Properties: Peptides synthesized from this compound exhibit antioxidant activity, which can protect cells from oxidative stress. Research has demonstrated that peptides synthesized with this compound exhibit significant radical scavenging activity, suggesting their potential as antioxidants in biomedical applications.
- Antimicrobial Activity: Certain peptides derived from this compound have shown potential antimicrobial properties, making them candidates for developing new antibiotics. A study focused on synthesizing antimicrobial peptides using this compound showed promising results against various bacterial strains, indicating its utility in developing new antimicrobial agents.
- Anticancer Activity: Some studies indicate that peptides containing cysteine derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents. Derivatives of this compound have been tested for cytotoxic effects on cancer cell lines, with results indicating that certain synthesized peptides could effectively inhibit cell proliferation and induce apoptosis. S‐Benzyl cysteine based cyclic dipeptide super hydrogelator showed almost no cytotoxicity towards the human colorectal cancer cell line HCT116 up to a considerably high concentration .
Mechanism of Action
The mechanism of action of N-Fmoc-S-benzyl-L-cysteine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, while the benzyl group protects the thiol group, preventing unwanted side reactions. Upon deprotection, the free amino and thiol groups can participate in peptide bond formation and disulfide bond formation, respectively .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-S-trityl-L-cysteine: Another protected cysteine derivative with a trityl group protecting the thiol group.
Fmoc-N-Me-Cys(Trt)-OH: A derivative with a methyl group on the amino group and a trityl group on the thiol group.
Uniqueness
N-Fmoc-S-benzyl-L-cysteine is unique due to its specific protection groups, which offer a balance of stability and ease of deprotection. The benzyl group provides robust protection for the thiol group, while the Fmoc group is easily removed under mild conditions, making it highly suitable for peptide synthesis .
Biological Activity
N-Fmoc-S-benzyl-L-cysteine is a synthetic derivative of the naturally occurring amino acid cysteine, notable for its role in peptide synthesis and various biological applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a benzyl group attached to the sulfur atom, which significantly influences its chemical reactivity and biological activity.
Chemical Structure and Properties
- Molecular Formula : C25H23NO4S
- Molar Mass : 433.52 g/mol
- Key Functional Groups :
- Fmoc group: Provides protection for the amino group during peptide synthesis.
- Benzyl group: Enhances stability and solubility in organic solvents.
The Fmoc group is known for its ease of removal under basic conditions, typically using piperidine, which facilitates efficient deprotection without affecting other functional groups .
Biological Activities
This compound exhibits several biological activities primarily through its application in peptide synthesis. Here are some key areas where this compound demonstrates biological significance:
- Peptide Synthesis : It serves as a crucial building block for synthesizing peptides that can interact with various biological systems. This interaction is vital for drug development and biochemical research .
- Immunological Applications : Research indicates that peptides derived from this compound can act as immunostimulants. For example, studies involving TLR4 agonists have shown enhanced expression of cytokines such as IFNγ and IL-6 in response to compounds synthesized from cysteine derivatives .
- Drug Development : The compound is valuable in creating therapeutics targeting diseases such as cancer and infections. Its unique properties allow for the design of peptides that can modulate biological pathways effectively .
Case Studies
- Immunostimulatory Peptides :
- Peptide Therapeutics :
Comparative Analysis
The following table compares this compound with similar compounds used in peptide synthesis:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
This compound | Fmoc on L-cysteine with benzyl | Stable during synthesis; protects thiol group |
N-Fmoc-L-cysteine | Fmoc on L-cysteine | More prone to oxidation; lacks benzyl protection |
S-Benzyl-L-cysteine | Benzyl on L-cysteine | No Fmoc protection; less stable during synthesis |
N-Boc-S-benzyl-L-cysteine | Boc instead of Fmoc | More stable under acidic conditions |
Applications in Research
This compound is extensively utilized in various fields:
- Bioconjugation : It aids in attaching drugs or imaging agents to biomolecules, enhancing their specificity and efficacy.
- Protein Engineering : The compound is instrumental in modifying proteins to study their functions or improve stability, crucial for biotechnology applications.
- Chemical Biology Research : It is employed in synthesizing complex peptide structures for studying biological interactions and pathways .
Properties
IUPAC Name |
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYVGAAQGLAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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